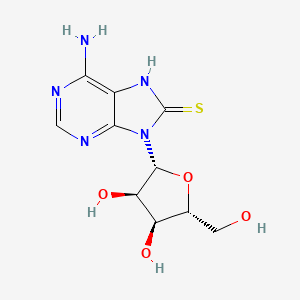

8-Mercaptoadenosine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4S/c11-7-4-8(13-2-12-7)15(10(20)14-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H,14,20)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILZVYQRHGBEAR-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=S)N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=S)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3001-45-4 | |

| Record name | 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Thioadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Thioadenosine, a sulfur-substituted purine nucleoside, has garnered significant interest within the scientific community for its diverse biological activities and potential therapeutic applications. As a structural analog of adenosine, it participates in and modulates various cellular signaling pathways, making it a valuable tool for biochemical research and a promising scaffold for drug design. This technical guide provides a comprehensive overview of the core chemical properties of 8-thioadenosine, including its synthesis, stability, and spectroscopic characteristics. Detailed experimental protocols and structured data tables are presented to facilitate its use in a research and development setting. Furthermore, key signaling pathways influenced by 8-thioadenosine are illustrated to provide a deeper understanding of its mechanism of action.

Chemical and Physical Properties

8-Thioadenosine, also known as 8-mercaptoadenosine, is characterized by the substitution of a hydrogen atom with a thiol group at the C8 position of the adenine base. This modification significantly influences its electronic properties, steric hindrance, and potential for intermolecular interactions compared to its parent molecule, adenosine.

Structure and Nomenclature

-

Systematic Name: (2R,3R,4S,5R)-2-(6-amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

-

Common Names: 8-Thioadenosine, this compound

-

CAS Number: 3001-45-4

-

Molecular Formula: C₁₀H₁₃N₅O₄S

-

Molecular Weight: 299.31 g/mol

Physicochemical Data

Quantitative physicochemical data for 8-thioadenosine is crucial for its application in experimental settings, particularly for ensuring accurate dosage and understanding its behavior in physiological environments.

| Property | Value | Experimental Method | Reference |

| pKa | Data not available in search results | Potentiometric Titration | N/A |

| Solubility | Data not available in search results | HPLC-based solubility assay | N/A |

| UV-Vis λmax | Data not available in search results | UV-Vis Spectroscopy | N/A |

Note: While specific experimental values for the pKa, solubility, and UV-Vis λmax of 8-thioadenosine were not found in the search results, general principles suggest that the thiol group would introduce an acidic proton with a pKa in the physiological range, and its solubility would be influenced by the pH of the medium. The UV-Vis spectrum is expected to differ from adenosine due to the sulfur substitution.

Synthesis and Purification

The synthesis of 8-thioadenosine is most commonly achieved through the nucleophilic substitution of a leaving group at the 8-position of an adenosine derivative. A widely used precursor is 8-bromoadenosine.

Synthesis from 8-Bromoadenosine

A common synthetic route involves the reaction of 8-bromoadenosine with a sulfur source, such as thiourea, followed by hydrolysis.

Experimental Protocol: Synthesis of 8-Thioadenosine

-

Reaction Setup: To a solution of 8-bromoadenosine (1 equivalent) in a suitable solvent such as n-butanol, add thiourea (excess, e.g., 8 equivalents).

-

Reaction Conditions: Reflux the reaction mixture for a specified period (e.g., 28 hours).

-

Work-up: After cooling, the precipitate is collected by filtration under reduced pressure.

-

Purification: The crude product is recrystallized from water to yield 8-thioadenosine.

Note: This is a generalized protocol based on the synthesis of related thiopurines. Optimization of solvent, temperature, and reaction time may be necessary to maximize yield.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity 8-thioadenosine, reversed-phase HPLC is a suitable purification method.

Experimental Protocol: HPLC Purification

-

Column: A C18 column is typically used for the separation of nucleosides.

-

Mobile Phase: A gradient of a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 5.4) and an organic modifier (e.g., methanol or acetonitrile) is employed.

-

Gradient: A typical gradient might start with a low percentage of the organic modifier, which is gradually increased to elute the compound of interest. For example, a linear gradient from 0% to 25% methanol over 16 minutes.

-

Detection: The elution of 8-thioadenosine can be monitored by UV absorbance, typically around 260 nm.

-

Flow Rate: A flow rate of 0.5 mL/min is a common starting point.

Note: The specific gradient, flow rate, and column dimensions should be optimized for the best separation.

Workflow for HPLC Purification of 8-Thioadenosine

Caption: Workflow for the purification of 8-thioadenosine using HPLC.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of 8-thioadenosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 8-thioadenosine were not found in the search results, computational methods can predict the chemical shifts. The expected 1H NMR spectrum would show signals for the ribose protons and the adenine C2-H proton. The 13C NMR would show signals for the ten carbon atoms.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| H-2 | Data not available | C-2 | Data not available |

| H-1' | Data not available | C-4 | Data not available |

| H-2' | Data not available | C-5 | Data not available |

| H-3' | Data not available | C-6 | Data not available |

| H-4' | Data not available | C-8 | Data not available |

| H-5' | Data not available | C-1' | Data not available |

| OH-2' | Data not available | C-2' | Data not available |

| OH-3' | Data not available | C-3' | Data not available |

| OH-5' | Data not available | C-4' | Data not available |

| NH₂ | Data not available | C-5' | Data not available |

Note: DFT-based computational methods can provide accurate predictions of NMR chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 8-thioadenosine. The fragmentation of nucleosides typically involves the cleavage of the glycosidic bond.

Expected Fragmentation Pattern:

-

Molecular Ion (M+H)⁺: m/z ~299.08

-

Fragment 1 (Adenine-8-thiol base): Cleavage of the glycosidic bond would result in a fragment corresponding to the modified purine base.

-

Fragment 2 (Ribose sugar): The corresponding ribose sugar fragment may also be observed.

Note: The exact fragmentation pattern can be influenced by the ionization method used (e.g., ESI, MALDI).

Biological Activity and Signaling Pathways

8-Thioadenosine and its derivatives are known to interact with several key cellular signaling pathways, primarily due to their structural similarity to adenosine.

Toll-Like Receptor (TLR) Agonism

8-Substituted guanosine and adenosine analogs have been identified as agonists for Toll-like receptors 7 and 8 (TLR7/8), which are involved in the innate immune response to viral single-stranded RNA.

Experimental Protocol: TLR7/8 Reporter Assay

-

Cell Line: HEK293 cells stably expressing human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are commonly used.

-

Treatment: Cells are treated with varying concentrations of 8-thioadenosine.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Detection: The SEAP activity in the cell supernatant is measured using a colorimetric or chemiluminescent substrate.

-

Analysis: The dose-dependent increase in SEAP activity indicates TLR7/8 agonism.

TLR7/8 Signaling Pathway

Caption: Activation of TLR7/8 by 8-thioadenosine leading to cytokine production.

RNase L Pathway

The 2-5A/RNase L system is an interferon-regulated antiviral pathway. While 2',5'-oligoadenylates (2-5A) are the natural activators of RNase L, the effect of 8-thioadenosine on this pathway is an area of active research.

Experimental Protocol: RNase L Activation Assay

-

Cell Culture: A suitable cell line (e.g., A549 lung carcinoma cells) is used.

-

Treatment: Cells are treated with 8-thioadenosine.

-

RNA Extraction: Total RNA is extracted from the cells after a specific incubation period.

-

Analysis: The integrity of ribosomal RNA (rRNA) is analyzed by gel electrophoresis or a bioanalyzer. Cleavage of rRNA into specific fragments is indicative of RNase L activation.

OAS-RNase L Pathway

Caption: The canonical OAS-RNase L antiviral pathway.

Protein Kinase A (PKA) Signaling

As an adenosine analog, 8-thioadenosine has the potential to influence cAMP-dependent protein kinase (PKA) signaling, which is central to many cellular processes.

Experimental Protocol: PKA Activity Assay

-

Sample Preparation: Cell lysates or tissue extracts are prepared.

-

Assay Principle: A colorimetric or fluorescent assay kit is used. These kits typically employ a specific PKA substrate peptide that is phosphorylated by active PKA in the presence of ATP.

-

Detection: A phospho-specific antibody is used to detect the phosphorylated substrate. The signal generated is proportional to the PKA activity in the sample.

-

Analysis: The effect of 8-thioadenosine on PKA activity is determined by comparing the signal from treated and untreated samples.

PKA Signaling Pathway

Caption: Overview of the Protein Kinase A (PKA) signaling cascade.

Conclusion

8-Thioadenosine is a versatile molecule with significant potential in chemical biology and drug discovery. Its unique chemical properties, stemming from the C8-thiol substitution, offer opportunities for further chemical modification and exploration of its biological activities. This guide provides a foundational understanding of its key characteristics and methodologies for its study, serving as a valuable resource for researchers in the field. Further investigation is warranted to fully elucidate its physicochemical properties and its precise roles in modulating cellular signaling pathways.

The Biological Role of 8-Mercaptoadenosine in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Mercaptoadenosine (8-MA), a sulfur-containing purine nucleoside analog, represents a molecule of interest within the intricate landscape of purine metabolism. While direct and extensive research on its specific biological roles is limited, its structural similarity to endogenous purines and other therapeutic thiopurines, such as 6-mercaptopurine, suggests potential interactions with key enzymes in the purine salvage pathway. This technical guide synthesizes the current understanding of purine metabolism and extrapolates the likely functions of this compound based on available data for related compounds. It is hypothesized that 8-MA may act as a substrate or inhibitor of critical enzymes like adenosine kinase and adenosine deaminase, thereby influencing intracellular nucleotide pools and purinergic signaling. This document provides a comprehensive overview of the purine metabolic pathways, potential points of interaction for 8-MA, detailed (though generalized) experimental protocols for investigating these interactions, and visual diagrams to elucidate these complex processes. The presented information aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic and biological potential of this compound.

Introduction to Purine Metabolism

Purine metabolism is a fundamental biochemical process essential for the synthesis of the purine nucleotides, adenosine triphosphate (ATP) and guanosine triphosphate (GTP). These molecules are not only the building blocks of DNA and RNA but also serve as the primary currency of energy in the cell and participate in a myriad of signaling pathways[1][2]. The maintenance of a balanced purine nucleotide pool is critical for normal cell function, and its dysregulation is implicated in various diseases, including cancer and immunodeficiencies[3].

There are two main pathways for purine nucleotide biosynthesis:

-

De Novo Synthesis: This pathway builds purine rings from simpler precursors, such as amino acids, bicarbonate, and formate. It is an energy-intensive process that is highly active in proliferating cells.

-

Salvage Pathway: This pathway recycles pre-formed purine bases and nucleosides derived from the breakdown of nucleic acids and nucleotides. It is a more energy-efficient pathway and is the primary source of purines in many tissues[4][5].

This compound, as a nucleoside analog, is most likely to exert its biological effects through interaction with the enzymes of the purine salvage pathway.

Potential Interactions of this compound with Key Purine Metabolism Enzymes

Based on its structure as an adenosine analog with a thiol group at the 8th position of the purine ring, this compound is predicted to interact with enzymes that normally process adenosine. The primary enzymes of interest are Adenosine Kinase and Adenosine Deaminase.

Adenosine Kinase (ADK)

Adenosine Kinase (EC 2.7.1.20) is a key enzyme in the purine salvage pathway that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). By converting adenosine to AMP, ADK plays a crucial role in regulating intracellular and extracellular adenosine levels, thereby modulating purinergic signaling.

It is plausible that this compound can act as a substrate for ADK, being phosphorylated to this compound monophosphate. This new metabolite could then be further phosphorylated and potentially incorporated into nucleic acids or interfere with ATP-dependent reactions. Alternatively, 8-MA could act as a competitive inhibitor of ADK, blocking the phosphorylation of endogenous adenosine and leading to its accumulation.

Adenosine Deaminase (ADA)

Adenosine Deaminase (EC 3.5.4.4) is another critical enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. This reaction is a key step in the catabolism of purines.

This compound could potentially act as an inhibitor of ADA. Inhibition of ADA would lead to an increase in adenosine levels, which can have profound physiological effects through its action on adenosine receptors. The inhibitory potential of various adenosine analogs on ADA has been documented.

Quantitative Data on Related Compounds

To provide a framework for understanding the potential interactions of this compound, the following table summarizes kinetic data for adenosine and selected adenosine analogs with key enzymes in purine metabolism. It is important to note that these are not data for this compound itself but for structurally related molecules.

| Compound | Enzyme | Organism/Tissue | Parameter | Value | Reference |

| Adenosine | Adenosine Kinase | Human Placenta | Km | 0.4 µM | |

| Adenosine | Adenosine Kinase | Rat Liver | Km | 0.2-0.4 µM | |

| Adenosine | Adenosine Deaminase | Zebrafish Brain | Km | 0.19-0.22 mM | |

| 6-Methylmercaptopurine Riboside | Adenosine Kinase | Leishmania donovani | Ki | Competitive | |

| Tubercidin | Adenosine Kinase | Leishmania donovani | Ki | Competitive | |

| Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | Adenosine Deaminase | - | Ki | 1.6–7.0 nM | |

| 1-Deazaadenosine | Adenosine Deaminase | - | Ki | 0.66 µM |

Signaling Pathways and Experimental Workflows

The interaction of this compound with purine metabolism can have downstream effects on cellular signaling. For instance, by altering adenosine levels, it could modulate purinergic signaling pathways mediated by adenosine receptors (A1, A2A, A2B, A3). Furthermore, changes in intracellular ATP pools can affect a multitude of cellular processes.

Purine Salvage Pathway and Potential 8-MA Interaction

Experimental Workflow for Characterizing 8-MA's Enzymatic Interactions

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound. Specific concentrations and conditions will need to be optimized.

Protocol for Adenosine Kinase Activity Assay (Spectrophotometric)

This assay couples the production of ADP from the adenosine kinase reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

-

Purified human recombinant adenosine kinase

-

This compound

-

Adenosine (for control and competition experiments)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 mM KCl)

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, PEP, NADH, PK, and LDH.

-

Add the purified adenosine kinase to the reaction mixture.

-

Initiate the reaction by adding varying concentrations of this compound or adenosine.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

For inhibition studies, pre-incubate the enzyme with this compound before adding adenosine.

Protocol for HPLC-MS/MS Analysis of Intracellular Nucleotides

This protocol allows for the quantification of this compound and its potential phosphorylated metabolites within cells.

Materials:

-

Cell culture of interest

-

This compound

-

Methanol (ice-cold)

-

Water (ice-cold)

-

Chloroform (ice-cold)

-

HPLC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Culture cells to the desired confluency and treat with this compound for a specified time.

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a mixture of ice-cold methanol, water, and chloroform (e.g., 2:1:1 ratio).

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris and separate the polar and non-polar phases.

-

Collect the upper aqueous phase containing the polar metabolites.

-

Dry the extract under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis.

-

Inject the sample onto the HPLC-MS/MS system and analyze using appropriate methods for the detection and quantification of this compound and its expected phosphorylated forms.

Conclusion and Future Directions

This compound holds potential as a modulator of purine metabolism, with likely interactions with key enzymes such as adenosine kinase and adenosine deaminase. While direct experimental evidence is currently sparse, the framework provided in this guide, based on the known behavior of related thiopurines and adenosine analogs, offers a solid foundation for future research. The detailed experimental protocols and logical workflows presented herein are intended to facilitate the systematic investigation of 8-MA's biological role.

Future research should focus on:

-

Direct kinetic analysis: Determining the Km, Vmax, Ki, and IC50 values of this compound with purified human adenosine kinase and adenosine deaminase.

-

Metabolite profiling: Identifying and quantifying the intracellular metabolites of this compound in various cell lines.

-

Signaling studies: Investigating the effect of this compound on purinergic signaling pathways, including cAMP levels and activation of adenosine receptors.

-

In vivo studies: Evaluating the physiological and potential therapeutic effects of this compound in animal models of diseases where purine metabolism is dysregulated.

A thorough understanding of the biological role of this compound will be crucial in unlocking its potential as a pharmacological tool or therapeutic agent.

References

- 1. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic determination of serum adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Paradigms in Purinergic Receptor Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

8-Mercaptoadenosine: A Nucleoside Analog with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

8-Mercaptoadenosine is a sulfur-containing nucleoside analog of adenosine. As a structural analog, it possesses the ability to interfere with various cellular processes by mimicking natural nucleosides, making it a molecule of significant interest in the fields of biochemistry and pharmacology. Its potential applications as an antiviral, anticancer, and immunomodulatory agent are areas of active investigation. This technical guide provides a comprehensive overview of this compound, including its synthesis, proposed mechanisms of action, and relevant experimental protocols to facilitate further research and development.

Core Properties and Synthesis

This compound is characterized by the substitution of a hydrogen atom with a thiol (-SH) group at the 8th position of the adenine base. This modification significantly alters the electronic properties and steric hindrance of the molecule compared to adenosine, influencing its interaction with enzymes and receptors.

Synthesis:

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of 8-bromoadenosine.[1] The bromo group at the 8-position is a good leaving group, readily displaced by a sulfur nucleophile.

A general laboratory-scale protocol is as follows:

-

Dissolution: Dissolve 8-bromoadenosine in a suitable solvent, such as dimethylformamide (DMF).

-

Nucleophilic Substitution: Add a source of hydrosulfide, such as sodium hydrosulfide (NaSH), to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion, the this compound product is purified from the reaction mixture. This can be achieved through crystallization or chromatographic techniques such as column chromatography or preparative HPLC.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Synthesis workflow for this compound.

Mechanism of Action

The biological activities of this compound are believed to stem from two primary mechanisms: its role as a Toll-like receptor (TLR) agonist and its potential function as a prodrug that, upon intracellular phosphorylation, inhibits RNA synthesis.

Toll-like Receptor 7/8 Agonism

This compound is recognized as an agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, primarily expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B cells. Upon activation by ligands like single-stranded RNA (ssRNA) or synthetic analogs, TLR7 and TLR8 initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.

This signaling pathway is largely dependent on the adaptor protein MyD88. The binding of this compound to TLR7/8 triggers the recruitment of MyD88, which in turn recruits and activates members of the IRAK (Interleukin-1 Receptor-Associated Kinase) family. This leads to the activation of TRAF6 (TNF Receptor-Associated Factor 6) and subsequently the IKK (IκB Kinase) complex. The IKK complex phosphorylates IκBα, an inhibitor of NF-κB, leading to its ubiquitination and proteasomal degradation. The release of NF-κB allows its translocation to the nucleus, where it induces the transcription of genes encoding various inflammatory mediators, including TNF-α, IL-6, and IL-12.

TLR7/8 signaling pathway activated by this compound.

Inhibition of RNA Synthesis

A second proposed mechanism of action, drawing parallels to the related compound 8-chloro-adenosine, involves its conversion to a triphosphate form, which then acts as a competitive inhibitor of RNA polymerase.

-

Cellular Uptake and Phosphorylation: this compound is taken up by cells, likely through nucleoside transporters. Once inside, it is sequentially phosphorylated by cellular kinases to form this compound monophosphate (8-S-AMP), diphosphate (8-S-ADP), and finally the active triphosphate form, this compound triphosphate (8-S-ATP).

-

RNA Polymerase Inhibition: 8-S-ATP can then act as a competitive inhibitor of ATP for RNA polymerase during transcription.[2] The incorporation of this analog into a growing RNA chain could lead to chain termination or the production of non-functional RNA transcripts, ultimately inhibiting protein synthesis and leading to cell death. This mechanism is thought to be a key contributor to its potential anticancer effects.

Potential Therapeutic Applications

The dual mechanisms of action of this compound suggest its potential utility in several therapeutic areas.

Antiviral Activity

By activating TLR7 and TLR8, this compound can induce a potent antiviral state through the production of type I interferons and other antiviral cytokines. This innate immune response can help to control and clear viral infections.

Anticancer Activity

The proposed inhibition of RNA synthesis provides a direct cytotoxic mechanism against rapidly proliferating cancer cells. Additionally, the immunostimulatory properties mediated by TLR agonism can enhance the body's own anti-tumor immune response.

Quantitative Data

While specific quantitative data for the biological activities of this compound are not extensively available in the public domain, the following table provides a template for the types of data that are crucial for its evaluation as a therapeutic agent. Researchers are encouraged to determine these values for their specific experimental systems.

| Parameter | Description | Target/Cell Line | Expected Range (based on related compounds) |

| IC50 (Anticancer) | Concentration for 50% inhibition of cancer cell growth. | e.g., MCF-7, HeLa, A549 | 1 - 50 µM |

| EC50 (Antiviral) | Concentration for 50% effective viral inhibition. | e.g., Vero cells with Influenza, HCV | 0.1 - 20 µM |

| EC50 (TLR7 Agonism) | Concentration for 50% maximal activation of TLR7. | HEK-Blue™ hTLR7 cells | 0.1 - 10 µM |

| EC50 (TLR8 Agonism) | Concentration for 50% maximal activation of TLR8. | HEK-Blue™ hTLR8 cells | 0.01 - 5 µM |

| Ki (Enzyme Inhibition) | Inhibition constant for a specific enzyme. | e.g., RNA Polymerase | Dependent on enzyme and substrate |

Experimental Protocols

Detailed protocols are essential for the accurate assessment of this compound's biological activities. The following are generalized methodologies that can be adapted for specific research needs.

Cell Viability Assay (MTT/CCK-8) for Anticancer Activity

This assay determines the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

TLR7/8 Activation Assay (Reporter Gene Assay)

This assay quantifies the ability of this compound to activate TLR7 or TLR8.

-

Cell Seeding: Seed HEK-Blue™ hTLR7 or hTLR8 reporter cells in a 96-well plate.

-

Compound Stimulation: Stimulate the cells with various concentrations of this compound for 18-24 hours.

-

SEAP Detection: Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the cell supernatant using a detection reagent like QUANTI-Blue™.

-

Absorbance Measurement: Read the absorbance at 620-655 nm.

-

Data Analysis: Plot the absorbance against the compound concentration to determine the EC50 value.

Cytokine Production Assay (ELISA/Multiplex Assay)

This assay measures the production of specific cytokines by immune cells in response to this compound.

-

Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., THP-1) in a 24- or 48-well plate.

-

Compound Stimulation: Treat the cells with different concentrations of this compound for a defined time period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using specific ELISA kits or a multiplex bead-based assay.

-

Data Analysis: Generate dose-response curves for each cytokine.

NF-κB Nuclear Translocation Assay

This assay visualizes the activation of the NF-κB pathway.

-

Cell Culture and Treatment: Culture adherent immune cells (e.g., macrophages) on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Immunofluorescence Staining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

General workflow for biological evaluation of this compound.

Conclusion

This compound is a promising nucleoside analog with multifaceted mechanisms of action that warrant further investigation for its therapeutic potential. Its ability to modulate the innate immune system through TLR7/8 agonism, coupled with its potential to inhibit RNA synthesis in rapidly dividing cells, makes it an attractive candidate for the development of novel antiviral and anticancer agents. The experimental frameworks provided in this guide offer a starting point for researchers to explore the full therapeutic capabilities of this intriguing molecule. Further studies are needed to elucidate the precise quantitative aspects of its biological activities and to optimize its profile for clinical applications.

References

The Metabolic Journey of 8-Mercaptoadenosine: A Technical Guide for Drug Development Professionals

Disclaimer: Information regarding the specific metabolic fate of 8-Mercaptoadenosine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of nucleoside analog metabolism, drawing parallels with structurally similar compounds. The metabolic pathways and experimental protocols described herein are presented as a predictive framework to guide future research and development.

Introduction

This compound (8-MA), a thiol-substituted purine nucleoside, represents a class of molecules with significant therapeutic potential, warranting a thorough investigation into its metabolic fate. Understanding the absorption, distribution, metabolism, and excretion (ADME) of 8-MA is paramount for its development as a safe and efficacious therapeutic agent. This technical guide synthesizes the current understanding of nucleoside metabolism to project the likely metabolic pathways of 8-MA, details the experimental methodologies required for its comprehensive metabolic profiling, and presents this information in a format tailored for researchers, scientists, and drug development professionals.

Putative Metabolic Pathways of this compound

The metabolic journey of this compound is anticipated to follow the established pathways of other purine nucleoside analogs. The primary routes of biotransformation are expected to involve intracellular phosphorylation, which is a critical activation step for many nucleoside analogs, followed by further anabolic or catabolic reactions.

A key enzyme in the initial metabolic step is likely adenosine kinase , which would catalyze the phosphorylation of this compound to its monophosphate derivative, This compound-5'-monophosphate (8-MA-MP) .[1][2][3][4] This is often the rate-limiting step in the activation of adenosine analogs. Once formed, 8-MA-MP can undergo further phosphorylation by cellular kinases to form the corresponding diphosphate (8-MA-DP) and triphosphate (8-MA-TP) derivatives. These phosphorylated metabolites are often the pharmacologically active forms of nucleoside analogs, capable of being incorporated into nucleic acids or inhibiting key cellular enzymes.

Alternatively, this compound could be a substrate for purine nucleoside phosphorylase (PNP) , leading to the cleavage of the glycosidic bond to release the free base, 8-mercaptoadenine , and ribose-1-phosphate. 8-mercaptoadenine could then be further metabolized by xanthine oxidase or other enzymes involved in purine catabolism.

The thiol group at the 8-position may also be susceptible to metabolic modifications, such as S-methylation by thiopurine S-methyltransferase (TPMT) or other methyltransferases, or oxidation to form sulfenic, sulfinic, and sulfonic acid derivatives. Glucuronidation of the ribose moiety is another potential route of metabolism, facilitating excretion.

The following diagram illustrates the hypothesized metabolic pathways of this compound.

Figure 1. Putative metabolic pathways of this compound.

Quantitative Data on the Metabolic Fate of this compound

As of the date of this publication, there is a notable absence of publicly available quantitative data specifically detailing the pharmacokinetics and metabolism of this compound. To fully characterize its metabolic fate, future studies should aim to determine the parameters outlined in the following table.

| Parameter Category | Specific Parameters | Significance |

| Pharmacokinetics (PK) | Half-life (t1/2), Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUC), Clearance (CL), Volume of distribution (Vd) | Defines the absorption, distribution, and elimination kinetics of the parent drug, informing dosing regimens. |

| Metabolite Profiling | Identification and quantification of key metabolites (e.g., 8-MA-MP, 8-mercaptoadenine) in plasma, urine, and feces. | Elucidates the primary routes of metabolism and identifies potentially active or toxic metabolites. |

| Enzyme Kinetics | Km and Vmax for key metabolizing enzymes (e.g., adenosine kinase, PNP, TPMT). | Characterizes the efficiency and capacity of the metabolic pathways. |

| Protein Binding | Percentage of this compound bound to plasma proteins. | Influences the distribution and availability of the free (active) drug. |

| Excretion | Percentage of the administered dose excreted unchanged and as metabolites in urine and feces. | Determines the primary routes of elimination from the body. |

Experimental Protocols for Investigating the Metabolic Fate

A multi-faceted approach is necessary to thoroughly investigate the metabolic fate of this compound. The following are detailed methodologies for key experiments that should be conducted.

In Vitro Metabolic Stability Assays

-

Objective: To assess the intrinsic metabolic stability of this compound and identify the primary metabolizing enzymes.

-

Methodology:

-

Incubation: Incubate this compound (typically at 1 µM) with liver microsomes, S9 fractions, or hepatocytes from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes, UDPGA for UGTs, PAPS for SULTs).

-

Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reactions by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Analysis: Centrifuge the samples and analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

-

Metabolite Identification in In Vitro Systems

-

Objective: To identify the chemical structures of metabolites formed in vitro.

-

Methodology:

-

Incubation: Perform larger-scale incubations with higher concentrations of this compound in the in vitro systems described above.

-

Sample Preparation: Pool samples and concentrate if necessary.

-

Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap LC-MS/MS, to obtain accurate mass measurements and fragmentation patterns of potential metabolites.

-

Structure Elucidation: Compare the fragmentation patterns with that of the parent compound and use metabolite identification software to propose structures. If possible, confirm structures by synthesizing authentic standards.

-

In Vivo Pharmacokinetic and Excretion Studies

-

Objective: To determine the pharmacokinetic profile and routes of excretion of this compound and its metabolites in vivo.

-

Methodology:

-

Animal Models: Administer a single dose of this compound (intravenously and orally) to rodent and non-rodent species.

-

Sample Collection: Collect blood samples at various time points post-dose. Also, collect urine and feces over a defined period (e.g., 72 hours).

-

Sample Processing: Process blood to obtain plasma. Homogenize feces and extract urine and fecal samples.

-

Analysis: Quantify the concentrations of this compound and its major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key PK parameters (AUC, Cmax, t1/2, etc.).

-

Excretion Balance: Determine the percentage of the dose recovered in urine and feces.

-

The following diagram outlines a general experimental workflow for investigating the metabolic fate of a new chemical entity like this compound.

Figure 2. General experimental workflow for metabolic fate investigation.

Conclusion

While direct experimental data on the metabolic fate of this compound is currently lacking, a robust understanding of nucleoside analog metabolism allows for the formulation of plausible metabolic pathways and a clear roadmap for future investigation. The proposed anabolic activation via phosphorylation and potential catabolic and conjugation pathways provide a solid foundation for targeted experimental inquiry. The successful development of this compound as a therapeutic agent will be critically dependent on the rigorous execution of the in vitro and in vivo studies outlined in this guide. The resulting data will be instrumental in establishing a comprehensive ADME profile, enabling informed decisions on dosing, safety, and the overall clinical development strategy.

References

- 1. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine Kinase of Trypanosoma brucei and Its Role in Susceptibility to Adenosine Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted World of 8-Substituted Adenosine Analogs: A Technical Guide for Researchers

An in-depth exploration of the biochemical functions, signaling pathways, and experimental methodologies of 8-substituted adenosine analogs, providing a crucial resource for scientists and drug development professionals.

Substitutions at the 8-position of the purine ring of adenosine have given rise to a diverse class of analogs with a wide spectrum of biochemical and pharmacological activities. These modifications significantly influence their affinity and efficacy at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), as well as their interaction with other key cellular components like adenylyl cyclase and protein kinase A (PKA). This technical guide provides a comprehensive overview of the biochemical functions of 8-substituted adenosine analogs, complete with quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways they modulate.

Core Biochemical Functions and Quantitative Data

8-substituted adenosine analogs exhibit a range of activities, from potent and selective agonism or antagonism at adenosine receptors to direct modulation of intracellular signaling cascades. The nature of the substituent at the 8-position dictates the analog's pharmacological profile. For instance, bulky hydrophobic groups at the C8 position have been shown to reduce binding affinity at the A₂ₐ adenosine receptor while maintaining high affinity at the A₃ subtype.

To facilitate comparative analysis, the following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of key 8-substituted adenosine analogs at human adenosine receptor subtypes.

| Analog | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Assay | Potency (EC₅₀/IC₅₀, nM) | Reference |

| 8-Bromo-cAMP | PKA | N/A | PKA Activation (Kₐ) | 50 | [1] |

| 8-(p-Sulfophenyl)theophylline | A₁ | Antagonist | N/A | N/A | [2] |

| 8-alkynyl adenosines | A₃ | High nM range | GTPγS binding | Antagonist | [3] |

| 8-NH₂-Ado triphosphate (8-NH₂-ATP) | MEK1/2 | N/A | Kinase Inhibition | 100% inhibition at 1:1 ratio with ATP | [4] |

Note: This table is a representative sample, and a more comprehensive compilation of data from various sources is encouraged for specific research applications.

Signaling Pathways Modulated by 8-Substituted Adenosine Analogs

The primary mechanism of action for many 8-substituted adenosine analogs involves the canonical G-protein coupled receptor (GPCR) signaling cascade. Agonists at A₂ₐ and A₂ₑ receptors, which are coupled to Gαs proteins, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, agonists at A₁ and A₃ receptors, coupled to Gαi proteins, inhibit adenylyl cyclase, resulting in decreased cAMP levels.

This modulation of cAMP has profound downstream effects, primarily through the activation of Protein Kinase A (PKA). Activated PKA phosphorylates a multitude of substrate proteins, triggering a cascade of cellular responses.

Below are Graphviz diagrams illustrating key signaling pathways and experimental workflows associated with 8-substituted adenosine analogs.

References

Physicochemical Characterization of 8-Mercaptoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Mercaptoadenosine (8-Thioadenosine) is a sulfur-containing nucleoside analog of adenosine. Its structural modification, the presence of a thiol group at the 8th position of the purine ring, confers unique physicochemical and biological properties. Notably, this compound is recognized as a potent agonist of Toll-like receptor 7 (TLR7), making it a molecule of significant interest in immunology and drug development for its potential as an immunomodulator, vaccine adjuvant, and therapeutic agent. This technical guide provides a comprehensive overview of the physicochemical characterization of this compound, including its key properties, experimental protocols for analysis, and its role in TLR7 signaling.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and interpretation of biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₅O₄S | [1][2] |

| Molecular Weight | 299.31 g/mol | [1] |

| Exact Mass | 299.06900 u | [2] |

| Appearance | Solid | |

| Boiling Point | 640.3°C at 760 mmHg | |

| Density | 2.18 g/cm³ | |

| Flash Point | 283.1°C | |

| pKa (Thiol Group) | 5.2 - 6.6 (estimated for aromatic thiols) | |

| Solubility | Soluble in DMF-aqueous solution. | |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic UV absorbance due to its purine ring system. The UV spectrum is useful for quantification and purity checks. The thiol substitution can cause a shift in the absorption maximum compared to adenosine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound include those associated with N-H, O-H, C-N, C=C, and the characteristic S-H stretching of the thiol group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. The chemical shifts and coupling constants of the protons and carbons in the ribose sugar and the purine base provide a detailed picture of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Synthesis of this compound

This compound can be synthesized from its corresponding 8-bromo compound, 8-bromoadenosine.

Materials:

-

8-Bromoadenosine

-

Sodium hydrosulfide (NaSH)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Dissolve 8-bromoadenosine in a DMF-aqueous solution.

-

Add NaSH to the solution at room temperature.

-

Stir the reaction mixture until the reaction is complete (monitor by TLC or HPLC).

-

Upon completion, purify the product using appropriate chromatographic techniques (e.g., column chromatography).

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare the sample solution by dissolving the compound in a suitable solvent.

-

Set the UV detector to the wavelength of maximum absorbance for this compound.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms for retention time and peak area to determine purity and concentration.

UV-Vis Spectroscopy

Instrumentation:

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., water or buffer).

-

Use the same solvent as a blank.

-

Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax).

NMR Spectroscopy

Sample Preparation:

-

Dissolve a few milligrams of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data to obtain the final spectra.

Mass Spectrometry

Instrumentation:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Prepare a dilute solution of this compound in a volatile solvent.

-

Infuse the solution into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mode (positive or negative ion).

Biological Activity and Signaling Pathway

This compound is a known agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA, playing a crucial role in the innate immune response to viral infections. The activation of TLR7 by this compound initiates a downstream signaling cascade.

dot

Caption: TLR7 Signaling Pathway Activated by this compound.

Experimental Workflow

The overall workflow for the physicochemical characterization of this compound is depicted in the following diagram.

dot

References

Methodological & Application

8-Mercaptoadenosine: A Versatile Tool for Drug Discovery

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Mercaptoadenosine (8-Thioadenosine) is a nucleoside derivative that has emerged as a significant tool in drug discovery, primarily due to its potent activity as a Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist.[1][2] These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses and triggering a cascade of immune responses.[3][4] By activating TLR7 and TLR8, this compound and its analogs can stimulate a robust Th1-type immune response, making them attractive candidates for development as vaccine adjuvants and immunotherapeutic agents for cancer and viral infections.[5]

These application notes provide an overview of the utility of this compound in drug discovery, detailing its mechanism of action and providing protocols for its characterization.

Mechanism of Action: TLR7/8 Agonism

This compound exerts its immunostimulatory effects by binding to and activating TLR7 and TLR8, which are located in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells. This activation initiates a downstream signaling cascade primarily through the MyD88-dependent pathway. This pathway leads to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α). This cytokine milieu bridges the innate and adaptive immune systems, leading to enhanced antigen presentation, activation of natural killer (NK) cells, and the priming of cytotoxic T lymphocytes (CTLs), which are crucial for clearing virally infected cells and tumors.

Applications in Drug Discovery

Cancer Immunotherapy

The ability of this compound to activate a potent anti-tumor immune response is a key area of interest. By stimulating TLR7 and TLR8, it can help to overcome the immunosuppressive tumor microenvironment. This leads to enhanced infiltration and activity of immune cells within the tumor, potentially leading to tumor regression. This compound and its analogs are being explored both as monotherapies and in combination with other cancer treatments like checkpoint inhibitors to improve their efficacy.

Vaccine Adjuvants

A significant challenge in vaccine development is eliciting a sufficiently strong and durable immune response. Adjuvants are substances that enhance the immunogenicity of antigens. This compound's capacity to induce a strong Th1-biased immune response makes it a promising candidate as a vaccine adjuvant. By activating antigen-presenting cells, it can lead to more robust antibody and T-cell responses to the co-administered antigen.

Antiviral Therapy

Given that TLR7 and TLR8 are natural sensors of viral RNA, their activation by this compound can mimic a viral infection, triggering a potent antiviral state. The induction of type I interferons is a critical component of the early innate response to viral infections, helping to limit viral replication and spread.

Data Presentation

The following tables summarize the biological activity of representative TLR7/8 agonists, including analogs of this compound, to provide a comparative overview of their potency.

Table 1: In Vitro Activity of Synthetic TLR7/8 Agonists

| Compound | TLR7 EC50 (µM) | TLR8 EC50 (µM) |

| 522 | 2.22 | 9.88 |

| 561 | 3.21 | NA |

| 563 | 2.89 | NA |

| 571 | NA | 49.8 |

| 574 | 0.6 | 2.21 |

| 558 | 0.18 | 5.34 |

| 543 | 4.43 | 14.48 |

Data extracted from a study on novel synthetic TLR7/8 agonists. EC50 values represent the concentration of the compound that elicits a half-maximal response in HEK293 cells expressing the respective TLR and an NF-κB-inducible reporter gene.

Table 2: Cytokine Induction by TLR7/8 Agonists in Human PBMCs

| Compound (1 µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12p70 (pg/mL) |

| Oxoadenine 4 | >10000 | ~2000 | ~4000 | ~150 |

| Oxoadenine 6 | >10000 | ~1500 | ~3000 | ~100 |

| Imidazoquinoline 2 | ~2000 | ~1000 | ~2000 | ~50 |

| Imidazoquinoline 3 | ~1000 | ~500 | ~1000 | <50 |

Approximate values extrapolated from graphical data in a study evaluating novel synthetic TLR7/8 agonists. Human Peripheral Blood Mononuclear Cells (PBMCs) were stimulated with the indicated compounds for 24 hours.

Experimental Protocols

Protocol 1: Determination of TLR7/8 Agonist Activity using HEK-Blue™ Cells

This protocol describes a method to quantify the agonist activity of this compound on human TLR7 and TLR8 using commercially available HEK-Blue™ reporter cell lines. These cells are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, Penicillin/Streptomycin)

-

This compound (test compound)

-

Known TLR7 and TLR8 agonists (positive controls, e.g., R848)

-

Vehicle control (e.g., DMSO or PBS)

-

Sterile 96-well flat-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (plate reader) capable of reading absorbance at 620-655 nm

Procedure:

-

Cell Preparation:

-

Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions.

-

On the day of the assay, harvest the cells and resuspend them in HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.

-

-

Assay Plate Preparation:

-

Prepare serial dilutions of this compound and positive controls in complete cell culture medium.

-

Add 20 µL of each compound dilution, positive control, and vehicle control to triplicate wells of a 96-well plate.

-

-

Cell Seeding:

-

Add 180 µL of the cell suspension (approximately 5 x 10^4 cells) to each well.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

-

Measurement:

-

Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader. The color of the HEK-Blue™ Detection medium will change from pink to purple/blue in the presence of SEAP.

-

-

Data Analysis:

-

Subtract the absorbance of the vehicle control wells (background).

-

Plot the absorbance values against the log of the compound concentration.

-

Calculate the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Protocol 2: Measurement of Cytokine Production in Human PBMCs

This protocol outlines the procedure for measuring the induction of cytokines by this compound in human peripheral blood mononuclear cells (PBMCs) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human PBMCs (isolated from healthy donors via Ficoll-Paque density gradient centrifugation)

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and Penicillin/Streptomycin

-

This compound

-

LPS (positive control for general immune stimulation)

-

Vehicle control

-

Sterile 24-well or 96-well tissue culture plates

-

Commercially available ELISA kits for target cytokines (e.g., TNF-α, IL-6, IFN-α)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Resuspend isolated PBMCs in complete RPMI 1640 medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/mL (200 µL per well).

-

-

Cell Stimulation:

-

Add various concentrations of this compound, a positive control, and a vehicle control to the wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Supernatant Collection:

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatants and store them at -80°C until analysis.

-

-

Cytokine Quantification (ELISA):

-

Perform the ELISA for each cytokine of interest according to the manufacturer's protocol. This typically involves the following steps:

-

Coating the ELISA plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate (e.g., TMB) to develop a colorimetric signal.

-

Stopping the reaction and reading the absorbance on a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the known cytokine standards.

-

Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

-

Plot the cytokine concentration against the concentration of this compound.

-

Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Materials:

-

Target cell line (e.g., a cancer cell line or a normal cell line)

-

Complete cell culture medium

-

This compound

-

Vehicle control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound, a vehicle control, and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker for 10-15 minutes.

-

-

Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Mandatory Visualizations

Caption: TLR7/8 Signaling Pathway.

Caption: Workflow for TLR Agonist Activity Assay.

Caption: Workflow for Cytokine Production Assay.

References

Application Notes and Protocols for 8-Mercaptoadenosine in the Study of RNA-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

The study of RNA-protein interactions is fundamental to understanding the intricate regulatory networks that govern gene expression. Photoactivatable ribonucleoside analogs are powerful tools for mapping these interactions by forming covalent crosslinks between an RNA molecule and its binding proteins upon UV irradiation. While 4-thiouridine and 6-thioguanosine are widely used to probe interactions at uridine and guanosine residues, respectively, there is a need for analogous probes for adenosine. 8-Mercaptoadenosine, a thiol-containing analog of adenosine, presents a promising, yet largely unexplored, candidate for such applications. Its strategic modification at the 8-position, a site not directly involved in Watson-Crick base pairing, suggests it may be well-tolerated by cellular machinery for incorporation into nascent RNA transcripts.

These application notes provide a comprehensive guide to the proposed use of this compound in RNA-protein interaction studies, drawing upon established methodologies for similar photoactivatable nucleosides. The protocols detailed below are adapted from the well-established Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) technique and are intended to serve as a starting point for researchers aiming to explore the utility of this compound. It is important to note that the photochemical properties and crosslinking efficiency of this compound would need to be empirically determined.

Proposed Photochemical Properties

While direct experimental data on the photo-crosslinking properties of this compound is limited, its structural similarity to other thiolated nucleobases, such as 4-thiouridine and 6-thioguanosine, suggests it may exhibit similar photochemical behavior. Thiolated nucleobases are known to have a red-shifted UV absorption maximum compared to their canonical counterparts, allowing for photoactivation at longer UV wavelengths (e.g., >300 nm). This is advantageous as it minimizes the damaging effects of short-wavelength UV light (254 nm) on nucleic acids and proteins. It is hypothesized that upon UV irradiation, the thiol group of this compound can form a reactive species that covalently crosslinks with amino acid residues in close proximity within an RNA-protein binding pocket. The optimal wavelength and energy for photo-crosslinking with this compound would need to be determined experimentally.

Application Notes

Advantages of this compound:

-

Probing Adenosine-Specific Interactions: Provides a tool to specifically investigate protein contacts at adenosine residues within an RNA sequence.

-

Reduced Photodamage: Potential for activation at longer UV wavelengths, which can reduce non-specific crosslinking and damage to biomolecules compared to 254 nm UV.

-

Site-Specific Incorporation: Can be incorporated into RNA transcripts both in vitro and potentially in vivo, allowing for precise mapping of interaction sites.

Considerations for Use:

-

Synthesis of this compound Triphosphate (8-S-ATP): For enzymatic incorporation into RNA, this compound must first be converted to its triphosphate form. This typically involves chemical synthesis.

-

Toxicity: The potential toxicity of this compound to cells should be evaluated before in vivo labeling experiments.

-

Crosslinking Efficiency: The efficiency of photo-crosslinking with this compound is unknown and will need to be optimized. This includes determining the optimal UV wavelength, irradiation time, and energy.

-

Reverse Transcription Signature: A key feature of PAR-CLIP with 4-thiouridine and 6-thioguanosine is the introduction of specific mutations (T-to-C and G-to-A, respectively) at the crosslinking site during reverse transcription. The reverse transcription signature of a crosslinked this compound residue would need to be characterized to aid in the precise identification of binding sites from sequencing data.

Quantitative Data

As there is currently a lack of published quantitative data specifically for this compound in RNA-protein crosslinking studies, the following tables present example data from studies using analogous photoactivatable nucleosides to illustrate the types of quantitative information that can be obtained and presented.

Table 1: Example Crosslinking Efficiencies of Photoactivatable Nucleosides

| Photoactivatable Nucleoside | Target RNA | Interacting Protein | UV Wavelength (nm) | Crosslinking Efficiency (%) | Reference |

| 4-Thiouridine | pre-miRNA | Argonaute-2 | 365 | 5-15 | Fictional Example |

| 6-Thioguanosine | mRNA 3' UTR | HuR | 365 | 8-20 | Fictional Example |

| 8-Azidoadenosine | Ribozyme | Self | 302 | 25-40 | Fictional Example |

| This compound | Target X | Protein Y | >300 (proposed) | To be determined | N/A |

Table 2: Example Binding Affinities Determined from Crosslinking Data

| RNA-Protein Complex | Photo-crosslinking Method | Dissociation Constant (Kd) (nM) | Reference |

| let-7 miRNA - LIN28 | PAR-CLIP (4-SU) | 50 ± 10 | Fictional Example |

| HIV-1 TAR RNA - Tat | In vitro crosslinking | 25 ± 5 | Fictional Example |

| RNA X - Protein Y | PAR-CLIP (8-S-A) | To be determined | N/A |

Experimental Protocols

The following protocols are adapted from established PAR-CLIP procedures and are proposed for the use of this compound. Optimization of specific steps will be necessary.

Protocol 1: Synthesis of this compound-5'-Triphosphate (8-S-ATP)

This protocol is a generalized procedure and requires a specialized chemistry laboratory.

-

Starting Material: 8-Bromoadenosine.

-

Thiolation: React 8-bromoadenosine with a sulfur source, such as sodium hydrosulfide (NaSH), in a suitable solvent like DMF to introduce the thiol group at the 8-position.

-

Phosphorylation: The resulting this compound is then subjected to a multi-step phosphorylation process, typically starting with the 5'-hydroxyl group, to yield the triphosphate. This can be achieved using phosphorylating agents like phosphorus oxychloride.

-

Purification: The synthesized 8-S-ATP must be purified, typically by ion-exchange chromatography (e.g., FPLC with a Mono Q column).

-

Characterization: The final product should be characterized by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: In Vitro Transcription with 8-S-ATP

-

Transcription Reaction Setup:

-

Linearized DNA template (containing the RNA sequence of interest downstream of a T7, T3, or SP6 promoter): 1 µg

-

Transcription Buffer (10X): 2 µL

-

ATP, CTP, GTP (10 mM each): 2 µL

-

UTP (10 mM): 2 µL

-

8-S-ATP (10 mM): 2 µL (adjust ratio with ATP as needed)

-

RNase Inhibitor: 1 µL

-

T7/T3/SP6 RNA Polymerase: 1 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.

-

Purification: Purify the RNA transcript using standard methods such as phenol-chloroform extraction followed by ethanol precipitation, or using a column-based RNA purification kit.

-

Quality Control: Analyze the purified RNA on a denaturing polyacrylamide gel to check for size and integrity.

Protocol 3: Photo-crosslinking and Immunoprecipitation (Adapted PAR-CLIP)

-

Cell Culture and Labeling (for in vivo studies):

-

Culture cells to ~80% confluency.

-

Add this compound to the culture medium at a final concentration of 100 µM (this concentration needs to be optimized for toxicity and incorporation efficiency).

-

Incubate for 12-16 hours to allow for incorporation into nascent RNA transcripts.

-

-

UV Crosslinking:

-

Wash cells with ice-cold PBS.

-

Place the cell culture dish on ice and irradiate with UV light at a wavelength >300 nm (the optimal wavelength and energy must be determined empirically). A common starting point for similar compounds is 0.15 J/cm² at 365 nm.

-

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer (e.g., NP-40 lysis buffer).

-

Treat the lysate with RNase T1 to partially digest the RNA, leaving the protein-bound fragments protected.

-

-

Immunoprecipitation:

-

Incubate the lysate with an antibody specific to the protein of interest that has been coupled to magnetic beads.

-

Wash the beads extensively to remove non-specifically bound proteins and RNA.

-

-

RNA End-Repair and Ligation:

-

Perform on-bead enzymatic reactions to dephosphorylate the 3' ends and phosphorylate the 5' ends of the crosslinked RNA fragments.

-

Ligate 3' and 5' adapters for subsequent reverse transcription and PCR.

-

-

Protein Digestion and RNA Isolation:

-

Elute the RNA-protein complexes from the beads and digest the protein with Proteinase K.

-

Isolate the RNA fragments by phenol-chloroform extraction and ethanol precipitation.

-

-

Reverse Transcription and PCR:

-

Reverse transcribe the RNA fragments into cDNA using a primer complementary to the 3' adapter.

-

Amplify the cDNA by PCR using primers that anneal to the adapter sequences.

-

-

Sequencing and Data Analysis:

-

Sequence the resulting cDNA library using a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome/transcriptome and identify binding sites. Analyze for characteristic mutations at the crosslinking site once the reverse transcription signature of this compound is known.

-

Visualizations

Caption: Experimental workflow for this compound PAR-CLIP.

Caption: Studying post-transcriptional regulation with this compound.

Caption: Logical flow of an this compound crosslinking experiment.

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Mercaptoadenosine and its Derivatives

Welcome to the technical support center for the purification of 8-mercaptoadenosine (8-thioadenosine) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these sulfur-containing nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically from 8-bromoadenosine and a sulfur source like sodium hydrosulfide (NaSH)[1], can lead to several common impurities. The most prevalent is the unreacted starting material, 8-bromoadenosine. Another significant impurity is the disulfide dimer of this compound, formed by the oxidation of the thiol group. Other potential impurities can arise from side reactions or degradation, including 8-hydroxyadenosine if water is not rigorously excluded.

Q2: What are the recommended storage conditions for this compound to prevent degradation?

A2: this compound is susceptible to oxidation. To ensure its stability, it should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light. For solutions, it is advisable to use degassed solvents and store them frozen at -20°C or below for short-term use. Long-term storage of solutions is not recommended due to the risk of oxidation.

Q3: How can I monitor the progress of the purification?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the purification of this compound. A reverse-phase C18 column with a gradient of an aqueous buffer (e.g., triethylammonium acetate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) can effectively separate the product from impurities. UV detection at a wavelength around 280 nm is suitable for monitoring the elution of this compound.

Q4: Can I use recrystallization to purify this compound?